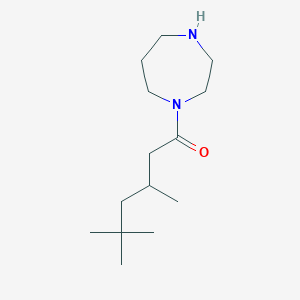

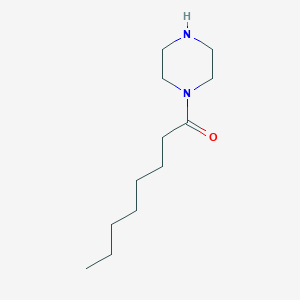

1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

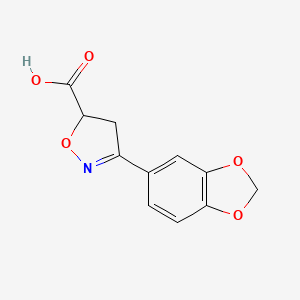

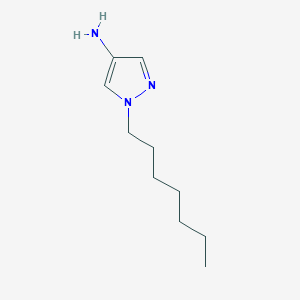

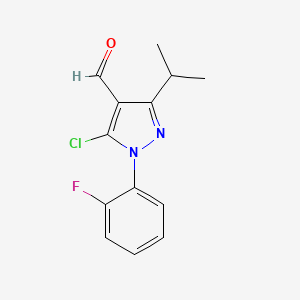

The compound “1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one” is a derivative of 1,4-diazepane, which is a seven-membered heterocyclic compound containing nitrogen . The 1,4-diazepane ring is attached to a 2-ethylhexan-1-one group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1,4-diazepanes are typically synthesized via reductive amination . This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, 1,4-diazepanes are known to participate in a variety of chemical reactions. These include reactions with electrophiles due to the presence of nitrogen atoms, which have a lone pair of electrons .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, similar compounds like 1-(1,4-Diazepan-1-yl)ethanone are reported to be colorless to yellow liquids .

科学研究应用

Synthesis of Chiral 1,4-Diazepanes

Chiral 1,4-diazepanes are of great pharmaceutical importance due to their biological properties. An enzymatic intramolecular asymmetric reductive amination process has been developed for synthesizing these compounds. This method utilizes imine reductases (IREDs) for the synthesis of chiral 1,4-diazepanes with high enantioselectivity .

Pharmaceutical Synthesis

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the production of Suvorexant, a selective dual-orexin receptor antagonist for the treatment of primary insomnia .

Biocatalysis

In biocatalysis, the compound is used to improve the catalytic efficiency of enzymes. For example, a double mutant Y194F/D232H was identified to enhance the catalytic efficiency by 61-fold compared to the wild-type enzyme .

Molecular Dynamics Simulations

The compound’s derivatives are used in molecular dynamics simulations to provide insights into the molecular basis for improved activity of mutant enzymes .

Enantioselective Synthesis

It plays a crucial role in the enantioselective synthesis of chiral amines, which are significant in the development of drugs with specific desired activities .

Construction of Chiral Nitrogen Heterocycles

Chiral nitrogen heterocycles, such as 1,4-diazepanes, are essential in natural product synthesis and pharmaceuticals. The compound is used in methods that avoid heavy metal catalysts and halogenated solvents for constructing these heterocycles .

Inhibitors for Glaucoma and Ocular Hypertension

Derivatives of 1,4-diazepanes, synthesized using this compound, act as inhibitors for conditions like glaucoma and ocular hypertension .

Research and Development of New Catalytic Methods

The compound is instrumental in the research and development of new catalytic methods for the efficient synthesis of optically pure 1,4-diazepanes, which remains a challenging task in pharmaceutical chemistry .

作用机制

Target of Action

The primary target of 1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one is RNA polymerase I . This enzyme plays a crucial role in the transcription of ribosomal RNA (rRNA), a key component of the protein synthesis machinery within cells . By targeting RNA polymerase I, the compound can potentially disrupt protein synthesis, which is often upregulated in cancer cells .

Mode of Action

The compound interacts with its target, RNA polymerase I, leading to the inhibition of rRNA transcription . This results in a decrease in protein synthesis, which can lead to cell growth arrest and apoptosis, particularly in cancer cells that rely on high levels of protein synthesis for their rapid proliferation .

Pharmacokinetics

The compound’s pharmacokinetic properties would likely influence its bioavailability and efficacy .

Result of Action

The result of the compound’s action is a decrease in protein synthesis due to the disruption of ribosome biogenesis . This can lead to cell growth arrest and apoptosis, particularly in cancer cells that rely on high levels of protein synthesis for their rapid proliferation .

安全和危害

属性

IUPAC Name |

1-(1,4-diazepan-1-yl)-2-ethylhexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O/c1-3-5-7-12(4-2)13(16)15-10-6-8-14-9-11-15/h12,14H,3-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDCTWFMINIRDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)N1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)